

Ophiopogonin B discovery and historical background

Author: BenchChem Technical Support Team. Date: December 2025

Ophiopogonin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Discovery and Historical Context

Ophiopogonin B is a naturally occurring steroidal saponin first isolated from the tuberous roots of Ophiopogon japonicus (L.f.) Ker-Gawl., a perennial herb belonging to the Liliaceae family.[1] [2] This plant, commonly known as "Maidong" in Traditional Chinese Medicine (TCM), has a long and well-documented history of use in East Asia for treating a variety of ailments, including respiratory diseases, cardiac disorders, and as a general tonic.[1][2] The traditional use of Ophiopogon japonicus spurred scientific interest in its chemical constituents, leading to the identification of a series of bioactive saponins, including **Ophiopogonin B**, Ophiopogonin D, and others.[3] **Ophiopogonin B**, as a significant component, has garnered considerable attention for its diverse pharmacological activities, particularly its potential as an anticancer agent.[2]

Chemical Properties

Ophiopogonin B is characterized by a spirostanol steroidal aglycone linked to a sugar moiety. Its chemical structure and properties are summarized in the table below.

Property	Value	
Molecular Formula	C39H62O12	
Molecular Weight	722.91 g/mol	
CAS Number	38971-41-4	
Appearance	White powder	
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water	

Pharmacological Activities and Mechanism of Action

Ophiopogonin B exhibits a range of pharmacological effects, with its anticancer properties being the most extensively studied. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cells and to induce apoptosis and autophagy.[2] The primary mechanisms of action elucidated to date involve the modulation of key cellular signaling pathways.

Anticancer Activity

Ophiopogonin B has demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for **Ophiopogonin B** in several cancer cell lines are presented in the table below.

Cell Line	Cancer Type	IC50 (μM)
HT-29	Colon Cancer	~10-20
HCT-116	Colon Cancer	~10-20
SGC-7901	Gastric Cancer	Not specified
A549	Non-small cell lung cancer	Not specified
NCI-H157	Non-small cell lung cancer	Not specified
NCI-H460	Non-small cell lung cancer	Not specified
MCF-7	Breast Cancer	Not specified
MDA-MB-231	Breast Cancer	Not specified

Note: Specific IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

The anticancer effects of **Ophiopogonin B** are mediated through its influence on several critical signaling pathways:

- PI3K/Akt/mTOR Pathway: Ophiopogonin B has been shown to inhibit the phosphorylation
 of Akt and downstream effectors like mTOR, leading to the induction of autophagy in cancer
 cells.
- JNK/c-Jun Pathway: Activation of the JNK/c-Jun signaling pathway by **Ophiopogonin B** is associated with the induction of both apoptosis and autophagy in colon cancer cells.
- Wnt/β-catenin Pathway: **Ophiopogonin B** can suppress the migration and invasion of cancer cells by inhibiting the Wnt/β-catenin signaling pathway, which plays a crucial role in epithelial-mesenchymal transition (EMT).

Anti-inflammatory and Antioxidant Activities

While less studied than its anticancer effects, **Ophiopogonin B** is also reported to possess anti-inflammatory and antioxidant properties, contributing to the traditional uses of Ophiopogon japonicus.

Toxicology and Pharmacokinetics Toxicology

Specific toxicological data for purified **Ophiopogonin B**, such as the median lethal dose (LD50), is not readily available in the current scientific literature. However, studies on the crude extract of Ophiopogon japonicus have provided some insights into its safety profile. An acute toxicity study in rats indicated that the LD50 of the methanol extract of Ophiopogon japonicus is higher than 15.0 g/kg body weight, suggesting a low level of acute toxicity for the whole extract. It is important to note that this value does not directly reflect the toxicity of isolated **Ophiopogonin B**. Further research is required to establish a definitive toxicological profile for the purified compound.

Pharmacokinetics

Detailed pharmacokinetic studies focusing specifically on **Ophiopogonin B** (absorption, distribution, metabolism, and excretion - ADME) are limited. Much of the available research on the pharmacokinetics of saponins from Ophiopogon japonicus has centered on Ophiopogonin D. For instance, a study on Ophiopogonin D in rats after intravenous administration revealed a two-compartment model with a terminal half-life of approximately 17.29 minutes.[3][4] Given the structural similarities between **Ophiopogonin B** and Ophiopogonin D, their pharmacokinetic profiles may share some characteristics, but dedicated studies on **Ophiopogonin B** are necessary to determine its specific ADME properties. The lack of comprehensive pharmacokinetic data for **Ophiopogonin B** represents a significant knowledge gap and an important area for future investigation.

Experimental Protocols Extraction and Isolation of Ophiopogonin B

The following is a representative protocol for the extraction and isolation of **Ophiopogonin B** from the tuberous roots of Ophiopogon japonicus, synthesized from various reported methodologies.

5.1.1. Ultrasonic-Assisted Extraction

• Sample Preparation: Air-dried tuberous roots of Ophiopogon japonicus are pulverized into a fine powder (approximately 40-60 mesh).

Foundational & Exploratory

- Extraction Solvent: A solution of 70-80% ethanol in deionized water is prepared.
- Ultrasonic Extraction:
 - The powdered plant material is mixed with the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).
 - The mixture is subjected to ultrasonic-assisted extraction using a probe or bath sonicator.
 - Typical extraction parameters are: ultrasonic power of 200-400 W, temperature of 50-60
 °C, and an extraction time of 30-60 minutes.[5]
 - The extraction process is repeated 2-3 times to ensure maximum yield.
- Filtration and Concentration: The combined extracts are filtered through cheesecloth and then with filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 60 °C to obtain a crude extract.
- 5.1.2. Purification by Macroporous Resin Column Chromatography
- Resin Preparation: A macroporous adsorption resin (e.g., D101 or AB-8) is pre-treated by soaking sequentially in ethanol and then deionized water.
- Column Loading: The crude extract is dissolved in a small amount of deionized water and loaded onto the prepared resin column.
- Elution:
 - The column is first washed with deionized water to remove sugars and other polar impurities.
 - The saponin-rich fraction is then eluted with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, and 95% ethanol).
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing **Ophiopogonin B**. Fractions rich in the target compound are pooled and concentrated.

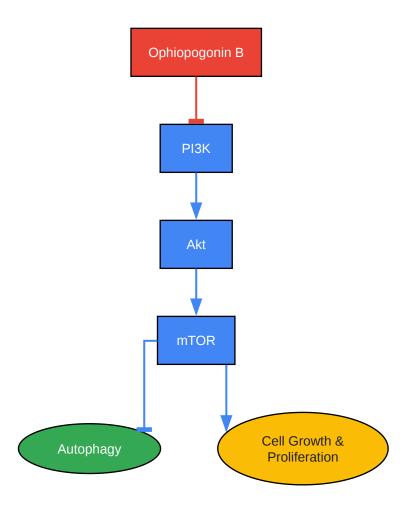
5.1.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

- Sample Preparation: The enriched saponin fraction is dissolved in methanol and filtered through a $0.45~\mu m$ membrane filter.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 μm) is typically used.
 - Mobile Phase: A gradient elution system of acetonitrile (A) and water (B) is commonly employed. A typical gradient might be: 0-10 min, 20-30% A; 10-40 min, 30-50% A; 40-50 min, 50-70% A.
 - Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 5-15 mL/min.
 - Detection: Detection is performed using a UV detector at a wavelength of 203 nm or an evaporative light scattering detector (ELSD).
- Fraction Collection: Fractions corresponding to the peak of **Ophiopogonin B** are collected, pooled, and concentrated to yield the purified compound. The purity is then confirmed by analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Analytical Quantification of Ophiopogonin B by HPLC-MS/MS

The following protocol outlines a general procedure for the quantitative analysis of **Ophiopogonin B** in biological or extract samples.

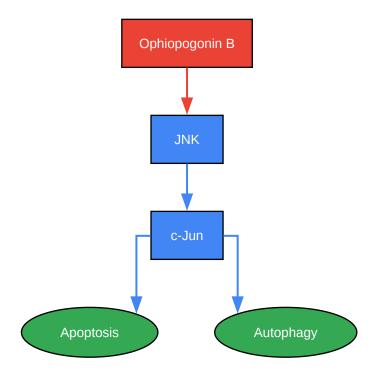
- Sample Preparation:
 - Plasma/Tissue: Protein precipitation is performed by adding a threefold excess of acetonitrile or methanol containing an internal standard (e.g., digoxin). The mixture is vortexed and centrifuged, and the supernatant is collected and dried. The residue is reconstituted in the initial mobile phase.



- Plant Extract: The extract is dissolved in methanol, filtered, and diluted to an appropriate concentration.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column with smaller particle size (e.g., 100 mm x 2.1 mm,
 1.8 μm) is used for high-resolution separation.
 - Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve ionization.
 - Flow Rate: Typically 0.2-0.4 mL/min.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode,
 depending on which provides better sensitivity for **Ophiopogonin B**.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **Ophiopogonin B** and the internal standard are monitored.

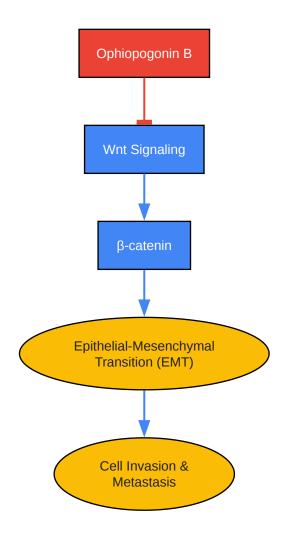
Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by **Ophiopogonin B**.



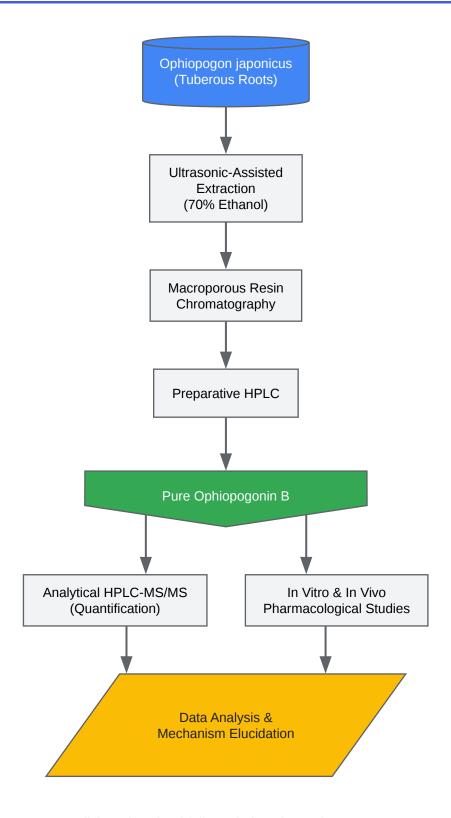
Click to download full resolution via product page

Caption: **Ophiopogonin B** inhibits the PI3K/Akt/mTOR pathway, leading to autophagy induction.



Click to download full resolution via product page

Caption: **Ophiopogonin B** activates the JNK/c-Jun pathway, promoting apoptosis and autophagy.



Click to download full resolution via product page

Caption: **Ophiopogonin B** inhibits the Wnt/ β -catenin pathway, suppressing EMT and metastasis.

Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for the extraction, purification, and analysis of **Ophiopogonin B**.

Conclusion and Future Directions

Ophiopogonin B, a steroidal saponin from the well-known medicinal plant Ophiopogon japonicus, has emerged as a promising natural product with significant pharmacological potential, particularly in the field of oncology. Its ability to modulate multiple key signaling pathways, leading to the inhibition of cancer cell growth and metastasis, underscores its therapeutic promise. This guide has provided a comprehensive overview of the discovery, chemical properties, pharmacological activities, and analytical methodologies related to **Ophiopogonin B**.

However, several knowledge gaps remain that warrant further investigation. The lack of specific toxicological data (LD50) and a detailed pharmacokinetic profile for **Ophiopogonin B** are critical areas that need to be addressed to advance its preclinical and potential clinical development. Future research should focus on:

- Comprehensive Toxicological Studies: To determine the LD50 and assess the acute and chronic toxicity of purified Ophiopogonin B.
- Detailed Pharmacokinetic (ADME) Studies: To understand the absorption, distribution, metabolism, and excretion of Ophiopogonin B in vivo.
- In Vivo Efficacy Studies: To further validate the anticancer effects of Ophiopogonin B in various animal models of cancer.
- Exploration of Other Pharmacological Activities: To investigate its potential in treating other conditions, such as inflammatory diseases.

Addressing these research questions will be crucial in fully elucidating the therapeutic potential of **Ophiopogonin B** and paving the way for its potential application in modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. cancer cells ic50: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]
- 3. Ophiopogonin D: review of pharmacological activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. optimization-of-ultrasonic-assisted-extraction-and-bioactivity-of-ophiopogon-japonicus-polysaccharides-by-response-surface-methodology Ask this paper | Bohrium [bohrium.com]
- To cite this document: BenchChem. [Ophiopogonin B discovery and historical background]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600621#ophiopogonin-b-discovery-and-historical-background]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com